molecular formula C13H15FO3 B1586558 Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate CAS No. 24106-86-3

Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate

Cat. No. B1586558
CAS RN: 24106-86-3
M. Wt: 238.25 g/mol
InChI Key: FYIXPASNYHVDHS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate is a complex organic compound. It likely contains an ester functional group, given the ‘oxobutanoate’ in its name, and a fluorobenzyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like Friedländer condensation or reactions involving anthranilic acid derivatives .

Scientific Research Applications

Synthesis and Crystal Structure

Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a compound structurally similar to Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate, has been synthesized using Knoevenagel condensation reaction. The molecule's structure was confirmed through spectral studies and X-ray diffraction, crystallizing in the monoclinic crystal system. This synthesis process demonstrates the compound's potential in forming complex molecular structures (Kumar et al., 2016).

Antimicrobial Activities

The synthesized Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, similar in structure to the compound , was evaluated for antimicrobial and antifungal susceptibilities. This suggests a potential application of Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate in antimicrobial research (Kumar et al., 2016).

Trifluoromethyl Heterocycles Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles. This versatility indicates potential research applications of Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate in creating diverse heterocyclic structures (Honey et al., 2012).

Route to Functionalized α-Fluoro-ketones

Alkylation and decarboxylation of α-fluoro-β-ketoesters like Ethyl 2-fluoro-3-oxobutanoate offer a route to fluoro-ketoalkenes. This illustrates the compound's utility in synthesizing selectively fluorinated systems, potentially applicable to various research fields (Hutchinson et al., 1998).

properties

IUPAC Name

ethyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-3-17-13(16)11(9(2)15)8-10-6-4-5-7-12(10)14/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIXPASNYHVDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374566
Record name Ethyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate

CAS RN

24106-86-3
Record name Ethyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24106-86-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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